molecular formula C13H19Cl2N3O B2760835 4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride CAS No. 1427721-19-4

4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride

Cat. No.: B2760835
CAS No.: 1427721-19-4
M. Wt: 304.22
InChI Key: LGZMRQFHSVXRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an amino group, a chlorine atom, and a pyrrolidine ring, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-amino-2-chlorobenzoyl chloride and 2-(pyrrolidin-1-yl)ethanamine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The temperature is maintained at 0-5°C initially and then allowed to rise to room temperature.

    Procedure: The 4-amino-2-chlorobenzoyl chloride is added dropwise to a solution of 2-(pyrrolidin-1-yl)ethanamine in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:

    Batch or Continuous Flow Reactors: To handle large volumes and maintain consistent quality.

    Automated Systems: For precise control of reaction conditions and minimization of human error.

    Green Chemistry Approaches: To reduce environmental impact, such as using less hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The benzamide core can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.

Major Products

    Substituted Benzamides: Depending on the nucleophile used in substitution reactions.

    Nitro Derivatives: From oxidation of the amino group.

    Amines: From reduction of the nitro group or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of benzamide derivatives on cellular processes. It may serve as a precursor for designing molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-chlorobenzamide: Lacks the pyrrolidine ring, making it less versatile.

    2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the amino group, affecting its reactivity.

    4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the chlorine atom, altering its chemical properties.

Uniqueness

4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride is unique due to the presence of both the amino and chlorine substituents, along with the pyrrolidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-amino-2-chloro-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O.ClH/c14-12-9-10(15)3-4-11(12)13(18)16-5-8-17-6-1-2-7-17;/h3-4,9H,1-2,5-8,15H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZMRQFHSVXRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.